6-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide
Description
6-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide (hereafter referred to as the target compound) is a synthetic coumarin derivative featuring a benzofuran-carboxamide moiety and a chromene backbone substituted at the 6-position with a methyl group. Coumarin derivatives are widely studied for their biological activities, including monoamine oxidase B (MAO-B) inhibition, which is relevant to neurodegenerative disease therapeutics .
The synthesis of such compounds often involves multi-step reactions, including condensation, cyclization, and carboxamide coupling. Crystallographic studies of related coumarin derivatives have been conducted using SHELX programs, which are critical for determining molecular geometries and intermolecular interactions .
Properties
Molecular Formula |
C27H20N2O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
6-methyl-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H20N2O5/c1-15-6-5-7-17(12-15)28-27(32)25-24(18-8-3-4-9-21(18)34-25)29-26(31)23-14-20(30)19-13-16(2)10-11-22(19)33-23/h3-14H,1-2H3,(H,28,32)(H,29,31) |
InChI Key |
XNOJPHLSFOVTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the benzofuran and chromene rings, followed by the introduction of the carbamoyl and carboxamide groups. Common synthetic routes may involve:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.
Formation of Chromene Ring: This often involves the use of coumarin derivatives and appropriate cyclization conditions.
Introduction of Carbamoyl Group: This step may involve the reaction of an amine with an isocyanate or carbamoyl chloride.
Introduction of Carboxamide Group: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Molecular Data
Key Findings from Comparative Studies
Electronic and Optical Properties: Substitution at the phenyl carbamoyl group significantly impacts nonlinear optical (NLO) properties. Replacing 3-methylphenyl (Compound I) with 3-methoxyphenyl (Compound II) increases hyperpolarizability by ~117%, attributed to the electron-donating methoxy group enhancing charge transfer . The target compound’s 3-methylphenyl group may confer intermediate electron-donating effects compared to para-substituted analogues (e.g., ).
Biological Activity :
- Coumarin-3-carboxamides (e.g., Compound I) exhibit MAO-B inhibitory activity (IC₅₀ = 0.8–1.2 µM), suggesting the carboxamide and chromene scaffold are critical for binding . However, the target compound’s 2-carboxamide orientation and benzofuran substitution may alter potency.
Solubility and Crystallinity: Methoxy-substituted derivatives (e.g., ) show reduced aqueous solubility compared to methyl-substituted variants due to increased hydrophobicity.
Synthetic Accessibility :
- The target compound’s synthesis shares steps with Compound I and II (condensation of chromene-3-carboxylic acid with substituted anilines) but requires additional benzofuran ring formation .
Biological Activity
The compound 6-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a member of the chromone and benzofuran family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H20N2O5
- Molecular Weight : 452.46 g/mol
- CAS Number : 873681-69-7
1. Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. The compound's structure suggests potential activity in scavenging free radicals due to the presence of hydroxyl groups and conjugated systems that stabilize radical species.
2. Anti-inflammatory Effects
Benzofuran and chromone derivatives have been extensively studied for their anti-inflammatory properties. They inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. In vitro studies have shown that related compounds can effectively reduce inflammation markers in various cell lines .
3. Neuroprotective Properties
Several studies have highlighted the neuroprotective potential of chromone-based compounds against neurodegenerative diseases like Alzheimer's disease. These compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are often targeted in Alzheimer's treatments .
4. Cytotoxicity Against Cancer Cells
The cytotoxic effects of benzofuran and chromone derivatives have been evaluated against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in these cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of AChE and BChE, which may enhance cholinergic transmission in neurodegenerative conditions.
- Free Radical Scavenging : The antioxidant activity is likely due to the ability of the compound to donate electrons to free radicals, thus neutralizing them.
- Anti-inflammatory Pathways : By inhibiting COX and LOX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
Case Studies
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various chromone derivatives using DPPH and ABTS assays, showing that certain structural modifications significantly enhanced their scavenging abilities .
- Neuroprotective Evaluation : In a study assessing the neuroprotective effects against AChE, compounds similar to the target compound were found to exhibit IC50 values ranging from 5 to 10 μM, indicating potent inhibition .
- Cytotoxicity Assessment : Research involving MCF-7 breast cancer cells demonstrated that treatment with related chromone compounds resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
